Sabutoclax (BI-97C1), also known as SP-2577, is a pan-active antagonist of the B-cell lymphoma 2 (BCL-2) protein family []. It acts as an inhibitor of six anti-apoptotic BCL-2 family proteins: BCL-2, BCL-XL, BCL-w, MCL-1, BFL-1, and BCL2A1 [, ]. These proteins play a crucial role in regulating apoptosis, a programmed cell death process that is often dysregulated in cancer cells, leading to their uncontrolled growth and survival. By inhibiting these proteins, Sabutoclax promotes apoptosis in cancer cells and inhibits tumor growth [, , , ]. This makes it a promising candidate for the development of new cancer therapies.
Sabutoclax exerts its anti-cancer effects primarily by mimicking the action of BH3-only proteins, thereby antagonizing the function of anti-apoptotic BCL-2 family members [, ]. This interaction disrupts the balance between pro- and anti-apoptotic proteins within the cell. Consequently, pro-apoptotic proteins like BAX and BAK are released, leading to the permeabilization of the mitochondrial outer membrane. This process releases cytochrome c, triggering the caspase cascade and ultimately culminating in apoptosis []. Besides its primary mechanism, Sabutoclax has demonstrated additional effects on cancer cells. Studies have shown that it can induce mitochondrial fragmentation, potentially impacting mitochondrial function [, ]. This fragmentation has been observed to occur upstream of or independently of the classical apoptotic pathway. Moreover, Sabutoclax has been linked to the suppression of CXCL12 expression in certain cancer cell lines []. CXCL12 plays a role in tumor cell proliferation and survival through the CXCL12/CXCR4 signaling axis. The exact mechanism by which Sabutoclax downregulates CXCL12 remains to be fully elucidated.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2